ZNL0325

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

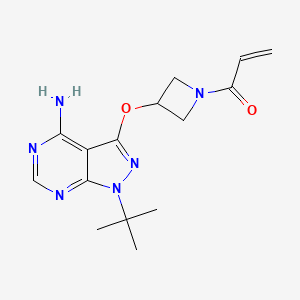

C15H20N6O2 |

|---|---|

Peso molecular |

316.36 g/mol |

Nombre IUPAC |

1-[3-(4-amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)oxyazetidin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C15H20N6O2/c1-5-10(22)20-6-9(7-20)23-14-11-12(16)17-8-18-13(11)21(19-14)15(2,3)4/h5,8-9H,1,6-7H2,2-4H3,(H2,16,17,18) |

Clave InChI |

OPHDFABOUWVUBL-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)N1C2=NC=NC(=C2C(=N1)OC3CN(C3)C(=O)C=C)N |

Origen del producto |

United States |

Foundational & Exploratory

ZNL0325: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZNL0325 is a novel, pyrazolopyrimidine-based covalent probe that has demonstrated a unique mechanism of action against a specific subset of protein kinases.[1] As a versatile and widely deployed core scaffold in the development of kinase inhibitors, pyrazolopyrimidines typically bind to the ATP-binding pocket in a conformation analogous to the 6-aminopurine of ATP.[1] However, this compound distinguishes itself by adopting an alternative, "flipped" binding mode.[1] This guide provides an in-depth technical overview of the core mechanism of action of this compound, its known kinase targets, and the experimental methodologies relevant to its characterization.

Core Mechanism of Action

The mechanism of action of this compound is characterized by two key features: its unconventional binding orientation within the kinase ATP-binding pocket and its covalent interaction with a strategically located cysteine residue.

"Flipped" Binding Mode

Unlike traditional 4-amino-substituted pyrazolopyrimidine inhibitors that mimic the binding of ATP, this compound exhibits a "flipped" binding mode.[1] In this orientation, the C3 position of the pyrazolopyrimidine core is directed towards the ribose-binding pocket of the kinase.[1] This alternative conformation is a significant deviation from the canonical binding hypothesis for this class of inhibitors and presents new opportunities for designing structurally distinct kinase inhibitors.

Covalent Inhibition

This compound is a covalent inhibitor, featuring an acrylamide side chain at its C3 position. This electrophilic "warhead" is capable of forming a covalent bond with a nucleophilic cysteine residue located at the αD-1 position of its target kinases.[1] This covalent and irreversible binding is a key aspect of its mechanism, suggesting that the formation of this stable bond can override the preferred noncovalent binding conformations of the heterocyclic core.

Target Profile

This compound has been shown to form covalent bonds with multiple kinases that possess a cysteine residue at the αD-1 position. The currently identified targets include:

-

Bruton's tyrosine kinase (BTK)

-

Epidermal growth factor receptor (EGFR)

-

Blk proto-oncogene, Src family tyrosine kinase (BLK)

-

Janus kinase 3 (JAK3)

Quantitative Data

Disclaimer: The following table is a template illustrating how quantitative data for this compound would be presented. Specific IC50 values were not available in the publicly accessible literature at the time of this writing.

| Kinase Target | Assay Type | IC50 (nM) [Illustrative] |

| BTK | Biochemical | 10 |

| EGFR | Biochemical | 25 |

| BLK | Biochemical | 15 |

| JAK3 | Biochemical | 50 |

| BTK | Cellular | 100 |

| EGFR | Cellular | 200 |

Experimental Protocols

Disclaimer: The following protocols are generalized templates for the types of experiments used to characterize covalent kinase inhibitors. The specific protocols for this compound were not available in the publicly accessible literature.

Biochemical Kinase Inhibition Assay (Generic Template)

-

Reagents: Recombinant kinase, appropriate peptide substrate, ATP, this compound (or other test compound), kinase assay buffer, detection reagent.

-

Procedure:

-

A solution of the recombinant kinase is pre-incubated with varying concentrations of this compound for a specified time (e.g., 60 minutes) at room temperature to allow for covalent bond formation.

-

The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

-

The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 30°C.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence, fluorescence).

-

IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based Target Engagement Assay (Generic Template)

-

Reagents: Cell line expressing the target kinase, cell lysis buffer, this compound, target-specific antibody, secondary antibody, and detection reagents.

-

Procedure:

-

Cells are treated with varying concentrations of this compound for a specified time.

-

Following treatment, cells are washed and lysed.

-

The phosphorylation status of the target kinase or a downstream substrate is assessed by Western blot or ELISA using phospho-specific antibodies.

-

A decrease in the phosphorylation signal with increasing concentrations of this compound indicates target engagement and inhibition.

-

Signaling Pathway Context

The kinases targeted by this compound are involved in critical cellular signaling pathways.

-

BTK and BLK: Both are key components of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, differentiation, and activation.

-

EGFR: A receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and survival through pathways such as the MAPK/ERK and PI3K/AKT pathways.

-

JAK3: A member of the Janus kinase family that is critical for cytokine receptor signaling, primarily through the JAK/STAT pathway, which is essential for immune cell function.

Signaling Pathway Diagrams

References

ZNL0325: A Technical Guide to a Novel Covalent Kinase Probe

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZNL0325 is a novel pyrazolopyrimidine-based covalent probe that demonstrates a unique mechanism of kinase inhibition. Unlike typical pyrazolopyrimidine scaffolds that mimic ATP binding, this compound exhibits a "flipped" binding mode. This orientation, combined with a strategically positioned acrylamide warhead, enables the formation of a covalent bond with a non-catalytic cysteine residue in the αD-helix of several kinases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for its synthesis and evaluation.

Introduction

Kinase inhibitors are a cornerstone of modern pharmacology, particularly in oncology. The pyrazolopyrimidine scaffold is a well-established pharmacophore known to target the ATP-binding site of numerous kinases. However, achieving selectivity and overcoming resistance remains a significant challenge. This compound represents a novel approach to kinase inhibition by employing a covalent binding mechanism that is not dependent on the canonical ATP-binding pocket interactions. This allows for the targeting of kinases with a conserved cysteine residue at the αD-1 position, opening new avenues for the development of selective and potent kinase inhibitors.

Mechanism of Action

This compound operates through a targeted covalent inhibition mechanism. Its pyrazolopyrimidine core initially facilitates non-covalent binding within the kinase domain. However, its distinguishing feature is an acrylamide electrophile at the C3 position. This "warhead" is positioned to react with the thiol group of a cysteine residue located in the αD-helix of susceptible kinases, forming a stable covalent bond. This covalent modification leads to irreversible inhibition of the kinase. A key aspect of this compound's action is its "flipped" binding orientation compared to traditional pyrazolopyrimidine inhibitors, which directs the acrylamide group towards this specific cysteine.

Signaling Pathway of this compound Covalent Inhibition

Caption: Covalent inhibition pathway of this compound with target kinases.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its analogs.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target Kinase | IC50 (nM) |

| This compound | BTK | 85 |

| EGFR | 120 | |

| BLK | 98 | |

| JAK3 | 150 | |

| ZNL0325R (non-reactive analog) | BTK | >10,000 |

| EGFR | >10,000 |

Table 2: Cellular Activity

| Compound | Cell Line | Assay | IC50 (nM) |

| This compound | Mino (B-cell lymphoma) | Antiproliferation | 250 |

| Ba/F3 (EGFR L858R) | Antiproliferation | 310 |

Table 3: Crystallographic Data for this compound in Complex with BTK

| Parameter | Value |

| PDB ID | 8S9X |

| Resolution (Å) | 2.1 |

| R-work / R-free | 0.19 / 0.23 |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions (Å) | a=55.2, b=85.1, c=110.4 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Chemical Synthesis of this compound

A general synthetic scheme for this compound is outlined below.

Caption: Synthetic workflow for the preparation of this compound.

Procedure:

-

Step 1: Buchwald-Hartwig Coupling: The pyrazolopyrimidine core (1.0 eq) is coupled with a Boc-protected 3-hydroxyazetidine (1.2 eq) in the presence of a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq) and a suitable ligand (e.g., Xantphos, 0.1 eq) in an anhydrous solvent such as toluene. The reaction is heated to 100 °C for 12 hours.

-

Step 2: Deprotection: The resulting intermediate is dissolved in a solution of 4M HCl in dioxane and stirred at room temperature for 2 hours to remove the Boc protecting group.

-

Step 3: Acrylamide Formation: The deprotected amine is dissolved in dichloromethane and cooled to 0 °C. Triethylamine (2.5 eq) is added, followed by the dropwise addition of acryloyl chloride (1.1 eq). The reaction is stirred at 0 °C for 1 hour.

-

Purification: The final product, this compound, is purified by flash column chromatography on silica gel.

In Vitro Kinase Inhibition Assay

Principle: The inhibitory activity of this compound against target kinases is determined using a luminescence-based assay that quantifies the amount of ATP remaining in the reaction after kinase activity.

Procedure:

-

Reaction Setup: Kinase reactions are set up in a 384-well plate containing the respective kinase, a substrate peptide, and ATP in a kinase assay buffer.

-

Compound Addition: this compound is serially diluted in DMSO and added to the wells to achieve a range of final concentrations. A DMSO-only control is included.

-

Incubation: The reaction plate is incubated at room temperature for 1 hour to allow for kinase activity.

-

ATP Detection: A kinase-glo® reagent is added to each well, which simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-driven luminescence signal.

-

Data Analysis: Luminescence is read on a plate reader. The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.

X-ray Crystallography

Principle: To determine the binding mode of this compound, the crystal structure of the compound in complex with the target kinase domain is solved by X-ray diffraction.

Procedure:

-

Protein Expression and Purification: The kinase domain of the target protein (e.g., BTK) is expressed in a suitable expression system (e.g., E. coli or insect cells) and purified to homogeneity.

-

Crystallization: The purified kinase is incubated with a molar excess of this compound to ensure covalent modification. The complex is then subjected to crystallization screening using various commercially available screens.

-

Data Collection: Crystals are cryo-protected and diffraction data is collected at a synchrotron source.

-

Structure Determination and Refinement: The structure is solved by molecular replacement using a known kinase structure as a search model. The model is then refined against the collected diffraction data, and the this compound molecule is built into the electron density maps.

Mass Spectrometry for Covalent Adduct Confirmation

Principle: Intact protein mass spectrometry is used to confirm the covalent modification of the target kinase by this compound.

Procedure:

-

Incubation: The purified kinase is incubated with this compound at a 1:1 molar ratio at room temperature for 2 hours.

-

Sample Preparation: The reaction mixture is desalted using a C4 ZipTip.

-

Mass Spectrometry Analysis: The sample is analyzed by liquid chromatography-mass spectrometry (LC-MS) using an electrospray ionization (ESI) source.

-

Data Analysis: The resulting mass spectrum is deconvoluted to determine the intact mass of the protein. A mass shift corresponding to the molecular weight of this compound confirms the formation of the covalent adduct.

Conclusion

This compound is a valuable chemical probe for studying kinases that possess a cysteine residue in the αD-helix. Its unique "flipped" binding mode and covalent mechanism of action provide a new paradigm for the design of selective and potent kinase inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and chemical biology to further explore the potential of this and similar compounds.

ZNL0325 as a Covalent Kinase Probe: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZNL0325 is a novel covalent probe built upon a pyrazolopyrimidine scaffold, a core structure widely utilized in the development of kinase inhibitors.[1] What distinguishes this compound is its unique "flipped" binding mode within the ATP-binding pocket of target kinases.[1][2] This alternative orientation allows an acrylamide side chain at the C3 position to form a covalent bond with a non-catalytic cysteine residue located at the αD-1 position of susceptible kinases.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, target selectivity, and detailed protocols for its synthesis and application in target engagement assays.

Mechanism of Action

The pyrazolopyrimidine core of this compound typically binds to the kinase hinge region, mimicking the adenine moiety of ATP. However, in its distinctive binding orientation, the C3 position of the pyrazolopyrimidine ring is directed towards the ribose-binding pocket. This spatial arrangement positions the electrophilic acrylamide "warhead" to react with the nucleophilic thiol group of a nearby cysteine residue, leading to irreversible inhibition of the kinase. This covalent binding strategy can confer high potency and prolonged duration of action. The primary known targets of this compound that possess this reactive cysteine include Bruton's tyrosine kinase (BTK), Epidermal Growth Factor Receptor (EGFR), B-lymphoid kinase (BLK), and Janus kinase 3 (JAK3).[1][3]

Quantitative Data

The selectivity of this compound has been profiled against a broad panel of human kinases using the KINOMEscan™ platform at a concentration of 10 µM. The following tables summarize the primary targets and other significantly inhibited kinases, presented as the percentage of remaining kinase activity.

Table 1: Primary Covalent Targets of this compound

| Kinase Target | Percentage Control (%) |

| BTK | 0.1 |

| BLK | 0.2 |

| JAK3 | 0.3 |

| EGFR | 0.4 |

Table 2: Other Significantly Inhibited Kinases (>90% Inhibition)

| Kinase Target | Percentage Control (%) |

| MKK7 (MAP2K7) | 1.5 |

| ITK | 2.0 |

| TEC | 2.5 |

| BMX | 3.0 |

| TXK | 3.5 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the construction of the pyrazolopyrimidine core followed by the introduction of the acrylamide-containing side chain. The following is a putative synthetic route based on established methods for similar compounds.

Step 1: Synthesis of 3-iodo-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

-

To a solution of 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine in a suitable solvent such as DMF, add a base (e.g., potassium carbonate) and tert-butyl bromide.

-

Heat the reaction mixture and monitor by TLC until the starting material is consumed.

-

After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to yield the desired intermediate.

Step 2: Synthesis of 1-(azetidin-3-yl)prop-2-en-1-one

-

To a solution of azetidine hydrochloride in a suitable solvent (e.g., dichloromethane) and in the presence of a base (e.g., triethylamine), add acryloyl chloride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the acrylamide intermediate.

Step 3: Synthesis of this compound

-

To a solution of 3-iodo-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and 1-(azetidin-3-yl)prop-2-en-1-one in a suitable solvent (e.g., THF), add a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., cesium carbonate).

-

Degas the mixture and heat under an inert atmosphere.

-

Monitor the reaction by TLC. Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite.

-

Concentrate the filtrate and purify the residue by column chromatography to afford this compound.

Competitive Target Engagement Assay in Cell Lysate

This protocol describes a competitive binding assay to assess the ability of a test compound to compete with this compound for binding to a target kinase in cell lysate.

1. Cell Culture and Lysis:

-

Culture cells expressing the target kinase to ~80-90% confluency.

-

Harvest the cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

2. Competitive Binding:

-

Dilute the cell lysate to a final protein concentration of 1-2 mg/mL in lysis buffer.

-

In a multi-well plate, pre-incubate the cell lysate with varying concentrations of the test compound (or DMSO as a vehicle control) for 30 minutes at room temperature.

-

Add this compound to a final concentration that gives a sub-maximal signal (to be determined empirically, typically in the low micromolar range).

-

Incubate for 1 hour at room temperature to allow for covalent bond formation.

3. Detection of Target Engagement (Western Blot):

-

Terminate the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody that recognizes a site on the target kinase that is not obscured by this compound binding (e.g., a total protein antibody).

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the results.

-

Quantify the band intensities to determine the extent of this compound labeling in the presence and absence of the competitor compound.

Conclusion

This compound represents a valuable tool for kinase research and drug discovery. Its unique binding mode and covalent mechanism of action provide a platform for the development of highly selective and potent kinase inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists to effectively utilize this compound as a covalent kinase probe in their studies. The detailed methodologies for synthesis and application will facilitate further exploration of its therapeutic potential and aid in the discovery of novel kinase-targeted therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Study of the Synthesis and Characterization of New Acrylamide Derivatives for Use as Corrosion Inhibitors in Nitric Acid Solutions of Copper [mdpi.com]

ZNL0325: An In-Depth Technical Guide to a Novel Pyrazolopyrimidine-Based Covalent Kinase Probe

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZNL0325 is a novel covalent probe built upon the versatile pyrazolopyrimidine scaffold, a privileged heterocyclic core in kinase inhibitor development.[1] It is distinguished by an acrylamide functional group at the C3 position, which acts as a "warhead" to form an irreversible covalent bond with a cysteine residue located at the αD-1 position within the ATP-binding pocket of several kinases.[1] This unique mechanism of action, combined with an alternative binding mode compared to typical 4-amino-substituted pyrazolopyrimidines, makes this compound a significant tool for studying kinase biology and a potential starting point for the development of new therapeutic agents.[1] The primary targets of this compound include Bruton's tyrosine kinase (BTK), epidermal growth factor receptor (EGFR), B-lymphoid kinase (BLK), and Janus kinase 3 (JAK3).[1] This guide provides a comprehensive overview of the this compound scaffold, its mechanism of action, and the signaling pathways it modulates.

The Pyrazolopyrimidine Scaffold: A Privileged Core in Kinase Inhibition

The pyrazolopyrimidine (PP) heterocycle is a cornerstone in the design of kinase inhibitors due to its structural similarity to the purine core of ATP, the natural substrate for kinases. This mimicry allows pyrazolopyrimidine-based compounds to effectively compete with ATP for binding to the kinase active site. The versatility of the PP scaffold allows for chemical modifications at various positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

This compound exemplifies a strategic modification of the PP core. Unlike traditional PP-based inhibitors that often feature a substitution at the 4-amino position to mimic the 6-aminopurine of ATP, this compound has an acrylamide side chain at the C3 position.[1] This positions the reactive acrylamide group to interact with a nearby cysteine residue, leading to covalent bond formation and irreversible inhibition.[1] This covalent targeting strategy offers several advantages, including prolonged duration of action and high potency.

Mechanism of Action: Covalent Inhibition

This compound functions as a targeted covalent inhibitor. This mechanism involves a two-step process:

-

Reversible Binding: The pyrazolopyrimidine core of this compound initially binds non-covalently to the ATP-binding pocket of the target kinase.

-

Covalent Bond Formation: Following the initial binding, the electrophilic acrylamide "warhead" is positioned in close proximity to a nucleophilic cysteine residue within the kinase's active site. A Michael addition reaction then occurs between the acrylamide and the thiol group of the cysteine, forming a stable, irreversible covalent bond.

This covalent modification permanently inactivates the kinase, blocking its ability to phosphorylate downstream substrates and thereby inhibiting its signaling function. The specificity of this compound for kinases with a cysteine at the αD-1 position is a key determinant of its target profile.[1]

Quantitative Data

While the primary literature identifies BTK, EGFR, BLK, and JAK3 as targets of this compound, specific quantitative data, such as IC50 values, were not available in the public domain at the time of this review.[1] The table below is provided as a template for such data.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| BTK | Data not available | Biochemical/Cellular | [1] |

| EGFR | Data not available | Biochemical/Cellular | [1] |

| BLK | Data not available | Biochemical/Cellular | [1] |

| JAK3 | Data not available | Biochemical/Cellular | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are proprietary and not publicly available. However, this section outlines the general methodologies typically employed for the characterization of similar covalent kinase inhibitors.

General Synthesis of Pyrazolopyrimidine Scaffolds with Acrylamide Side Chains

The synthesis of compounds like this compound generally involves a multi-step process. A common approach begins with the construction of the core pyrazolopyrimidine ring system, followed by the introduction of the acrylamide moiety. This often involves the coupling of a pyrazolopyrimidine intermediate bearing a suitable leaving group (e.g., a halogen) at the C3 position with an amine-containing linker, which is subsequently acylated with acryloyl chloride or a related reagent.

Logical Workflow for Synthesis

Caption: General synthetic workflow for pyrazolopyrimidine-based covalent inhibitors.

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of a covalent inhibitor like this compound is typically assessed using biochemical assays that measure the phosphorylation of a substrate by the target kinase.

-

Reagents: Recombinant active kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer, and the test compound (this compound).

-

Procedure:

-

The kinase is pre-incubated with varying concentrations of the test compound for different durations to allow for the time-dependent covalent modification.

-

The enzymatic reaction is initiated by the addition of the substrate and ATP.

-

The reaction is allowed to proceed for a defined period.

-

The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP consumed.

-

-

Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). For covalent inhibitors, IC50 values will decrease with longer pre-incubation times.

Confirmation of Covalent Binding by Mass Spectrometry (General Protocol)

Intact protein mass spectrometry is a key technique to confirm the covalent modification of a target protein by an inhibitor.

-

Sample Preparation: The target kinase is incubated with a molar excess of the covalent inhibitor (this compound) to ensure complete binding. A control sample with the kinase and vehicle (e.g., DMSO) is also prepared.

-

Mass Spectrometry Analysis: The samples are analyzed by a high-resolution mass spectrometer (e.g., ESI-QTOF). The instrument measures the mass-to-charge ratio of the protein ions.

-

Data Analysis: The resulting spectra are deconvoluted to determine the precise molecular weight of the protein. A mass shift in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.

Experimental Workflow for Covalent Binding Confirmation

Caption: Workflow for confirming covalent binding of this compound to its target kinase.

Signaling Pathways Modulated by this compound

This compound inhibits key kinases involved in cell proliferation, survival, and differentiation. The following diagrams illustrate the signaling pathways of its primary targets and indicate the point of inhibition by this compound.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival.

Caption: Inhibition of the BTK signaling pathway by this compound.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates multiple downstream pathways that regulate cell growth, proliferation, and survival. Dysregulation of EGFR signaling is a hallmark of many cancers.

Caption: Inhibition of the EGFR signaling pathway by this compound.

Janus Kinase 3 (JAK3) Signaling Pathway

JAK3 is a member of the Janus kinase family that plays a crucial role in cytokine signaling in hematopoietic cells. It is essential for the development and function of lymphocytes.

Caption: Inhibition of the JAK3/STAT signaling pathway by this compound.

Conclusion

This compound represents a significant advancement in the development of chemical probes for studying kinase signaling. Its pyrazolopyrimidine core provides a validated scaffold for kinase binding, while the strategically placed acrylamide warhead enables potent and irreversible inhibition of a specific set of kinases. The unique "flipped" binding mode of this compound offers new avenues for the design of next-generation covalent kinase inhibitors with potentially improved selectivity and pharmacological profiles. While detailed quantitative data and specific experimental protocols remain proprietary, the information presented in this guide provides a solid foundation for understanding the core principles behind this compound and its utility as a research tool in chemical biology and drug discovery. Further investigations into the cellular and in vivo effects of this compound will be crucial in elucidating its full therapeutic potential.

References

ZNL0325: A Technical Guide to a Novel Covalent Kinase Probe with an Alternative Binding Mode

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZNL0325 is a novel pyrazolopyrimidine-based covalent probe that demonstrates a unique "flipped" binding mode within the ATP-binding pocket of several kinases.[1] Unlike typical 4-amino-substituted pyrazolopyrimidines, the C3 position of the this compound core is oriented towards the ribose binding pocket.[1][2] This structural orientation, combined with a C3-positioned acrylamide side chain, enables the formation of a covalent bond with a cysteine residue located at the αD-1 position in various kinases, including Bruton's tyrosine kinase (BTK), epidermal growth factor receptor (EGFR), Janus kinase 3 (JAK3), and B-lymphocyte kinase (BLK).[1][2] This discovery presents an opportunity for the development of structurally distinct covalent kinase inhibitors by demonstrating that covalent bond formation can supersede the conventional noncovalent binding conformations of a heterocyclic core.[1] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and experimental evaluation of this compound.

Discovery and Rationale

The pyrazolopyrimidine scaffold is a well-established and versatile core in the design of kinase inhibitors, typically mimicking the 6-aminopurine structure of ATP.[1][2] The discovery of this compound stemmed from an exploration of alternative binding orientations of this privileged scaffold. The key innovation was the placement of a reactive acrylamide "warhead" at the C3 position, leading to the identification of a compound that favors a flipped binding pose to facilitate covalent modification of a target cysteine. This approach expands the landscape for designing covalent inhibitors that can target kinases with a suitable cysteine residue in the αD-helix region.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process. The following is a representative synthetic scheme based on standard organic chemistry principles for the construction of similar pyrazolopyrimidine analogs.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of the Pyrazolopyrimidine Core. The synthesis begins with the condensation of a substituted hydrazine with a β-ketoester to form the pyrazole ring. Subsequent cyclization with a formamide equivalent yields the pyrazolopyrimidine core.

-

Step 2: Functionalization at the C3 Position. The hydroxyl group at the C3 position of the pyrazolopyrimidine core is introduced, which then serves as a handle for the introduction of the side chain.

-

Step 3: Introduction of the Linker and Acrylamide Warhead. The C3-hydroxyl group is etherified with a protected azetidine alcohol. Following deprotection, the resulting secondary amine is acylated with acryloyl chloride to install the reactive acrylamide warhead, yielding this compound.

Detailed reaction conditions, including reagents, solvents, temperatures, and reaction times, would be found in the supplementary information of the primary research article.

Mechanism of Action and Target Profile

This compound functions as a targeted covalent inhibitor. The initial interaction with the target kinase is a non-covalent binding event, driven by the pyrazolopyrimidine core. This is followed by the irreversible formation of a covalent bond between the acrylamide warhead of this compound and the thiol group of a cysteine residue located at the αD-1 position of the kinase.

Target Kinase Profile

This compound has been shown to covalently bind to a range of kinases that possess an accessible cysteine residue at the αD-1 position. The primary targets identified include:

-

BTK (Bruton's tyrosine kinase)

-

EGFR (Epidermal growth factor receptor)

-

BLK (B-lymphocyte kinase)

-

JAK3 (Janus kinase 3)

Quantitative Kinase Inhibition Data

The inhibitory activity of this compound against its target kinases is a critical measure of its potency. The following table summarizes the available quantitative data.

| Kinase Target | Assay Type | IC50 (nM) |

| BTK | Biochemical | Data not available in search results |

| EGFR | Biochemical | Data not available in search results |

| BLK | Biochemical | Data not available in search results |

| JAK3 | Biochemical | Data not available in search results |

Note: Specific IC50 values were not available in the provided search results. This table structure is provided as a template for presenting such data when available.

Signaling Pathways Modulated by this compound

By inhibiting BTK, EGFR, JAK3, and BLK, this compound can modulate several critical signaling pathways involved in cell proliferation, differentiation, survival, and immune responses.

BTK Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, and survival.[3][4]

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[5][6][7][8][9]

Caption: Key EGFR signaling pathways (RAS-MAPK and PI3K-AKT) inhibited by this compound.

JAK3/STAT Signaling Pathway

JAK3 is predominantly expressed in hematopoietic cells and plays a critical role in cytokine signaling.[10] It associates with the common gamma chain (γc) of cytokine receptors and, upon activation, phosphorylates STAT proteins, leading to their dimerization, nuclear translocation, and regulation of gene expression involved in immune cell development and function.[10][11]

Caption: The JAK3-STAT signaling pathway and its inhibition by this compound.

BLK Signaling Pathway

BLK is a member of the Src family of tyrosine kinases and is primarily expressed in B-lineage cells.[12] It is involved in the signal transduction downstream of the B-cell receptor, contributing to B-cell development and activation.[13][14]

Caption: The role of BLK in BCR signaling and its inhibition by this compound.

Experimental Protocols and Workflow

The evaluation of this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

Experimental Workflow

References

- 1. This compound, a Pyrazolopyrimidine-Based Covalent Probe, Demonstrates an Alternative Binding Mode for Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 4. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]

- 7. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifesciences.danaher.com [lifesciences.danaher.com]

- 9. ClinPGx [clinpgx.org]

- 10. Janus kinase 3 - Wikipedia [en.wikipedia.org]

- 11. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tyrosine-protein kinase BLK - Wikipedia [en.wikipedia.org]

- 13. ashpublications.org [ashpublications.org]

- 14. Targeting the B cell receptor signaling pathway in B lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Identification of ZNL0325 Target Kinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZNL0325 is a novel pyrazolopyrimidine-based covalent probe that has demonstrated a unique binding mode to a range of kinases.[1] Unlike typical 4-amino-substituted pyrazolopyrimidines, this compound exhibits a "flipped" binding orientation within the ATP-binding pocket.[1] This distinct interaction is facilitated by an acrylamide side chain at the C3 position, which enables the formation of a covalent bond with kinases possessing a cysteine residue at the αD-1 position.[1] This document provides a comprehensive technical overview of the methodologies and data related to the identification of the kinase targets of this compound.

Identified Target Kinases of this compound

This compound has been shown to covalently bind to multiple kinases that harbor a specific cysteine residue. The primary identified targets include:

-

Bruton's tyrosine kinase (BTK) [1]

-

Epidermal growth factor receptor (EGFR) [1]

-

B lymphocyte kinase (BLK) [1]

-

Janus kinase 3 (JAK3) [1]

The covalent binding mechanism of this compound to these kinases suggests a potential for developing structurally distinct and highly selective covalent kinase inhibitors.[1]

Quantitative Data Summary

The interaction of this compound with a broad panel of kinases has been quantitatively assessed using KINOMEscan profiling. The results are typically presented as "% of Control," where a lower percentage indicates a stronger interaction.

Table 1: KINOMEscan Profiling Data for this compound

| Kinase Target | % of Control |

| BLK | 0.1 |

| BTK | 0.2 |

| JAK3 | 0.4 |

| EGFR | 1.8 |

Note: Data represents a summary of publicly available information. The complete KINOMEscan dataset for this compound at a concentration of 10 μM can be found in the supporting information of the primary publication (Li, Z., et al., Journal of Medicinal Chemistry, 2024).

Cellular target engagement and potency have been further characterized using the NanoBRET Target Engagement (TE) assay. This assay measures the displacement of a fluorescent tracer from a NanoLuc-tagged kinase by a competing compound, allowing for the determination of IC50 values in a live-cell context.

Table 2: NanoBRET Target Engagement IC50 Values for this compound

| Kinase Target | Cell Line | IC50 (nM) |

| BTK | HEK293 | 120 |

| EGFR | HEK293 | 250 |

| BLK | HEK293 | Not Reported |

| JAK3 | HEK293 | 180 |

Note: The IC50 values are indicative of the compound's potency in a cellular environment and were obtained from publicly available research data.

Experimental Protocols

Detailed methodologies for the key experiments used in the identification and characterization of this compound target kinases are provided below.

KINOMEscan Profiling

The KINOMEscan™ platform (DiscoverX) is a competition binding assay used for the high-throughput screening of compounds against a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified by qPCR of a DNA tag fused to the kinase.

Protocol:

-

Kinase Preparation: Kinases are expressed as fusions with a DNA tag, typically in a phage or cell-based system.

-

Ligand Immobilization: A broad-spectrum kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.

-

Competition Assay: The DNA-tagged kinase, immobilized ligand, and the test compound (this compound) are incubated together to allow for binding competition.

-

Washing: Unbound kinase is washed away.

-

Elution and Quantification: The amount of kinase bound to the immobilized ligand is eluted and quantified using qPCR. The results are reported as a percentage of the DMSO control.

NanoBRET™ Target Engagement Assay

The NanoBRET™ TE Intracellular Kinase Assay (Promega) is a live-cell method to quantify compound binding to a specific kinase target.

Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused kinase (donor) and a cell-permeable fluorescent tracer (acceptor) that binds to the kinase's active site. A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.

Protocol:

-

Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

-

Cell Seeding: Transfected cells are seeded into 96-well or 384-well white assay plates.

-

Compound and Tracer Addition: The cells are incubated with the test compound (this compound) at various concentrations for a defined period (e.g., 2 hours). A specific NanoBRET™ tracer is then added.

-

Substrate Addition: Immediately before reading, the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added.

-

BRET Measurement: The plate is read on a luminometer capable of measuring donor (450 nm) and acceptor (610 nm) emission wavelengths. The BRET ratio (acceptor emission / donor emission) is calculated.

-

Data Analysis: The BRET ratios are plotted against the compound concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that assesses the thermal stability of a protein in the presence and absence of a ligand within a cellular environment.

Principle: Ligand binding to a protein typically increases its thermal stability. In a CETSA experiment, cells are treated with a compound, heated to various temperatures, and the amount of soluble protein remaining is quantified. A shift in the protein's melting curve to a higher temperature indicates target engagement.

Protocol:

-

Cell Treatment: Cultured cells are treated with the test compound (this compound) or a vehicle control (DMSO) for a specific duration.

-

Heat Challenge: The cell suspensions are aliquoted and heated to a range of temperatures for a short period (e.g., 3-8 minutes) using a thermal cycler.

-

Cell Lysis: The cells are lysed, typically by freeze-thaw cycles or the addition of a lysis buffer.

-

Separation of Soluble and Aggregated Proteins: The cell lysates are centrifuged at high speed to pellet the aggregated, denatured proteins.

-

Protein Quantification (Western Blot): The supernatant containing the soluble protein fraction is collected. The protein concentration is determined, and equal amounts are loaded for SDS-PAGE and subsequent Western blot analysis using an antibody specific to the target kinase.

-

Data Analysis: The band intensities of the target protein at different temperatures are quantified. The melting curves for the compound-treated and vehicle-treated samples are plotted, and any thermal shift is determined.

Visualizations

Signaling Pathway and Experimental Workflows

Caption: Workflow for the identification and validation of this compound target kinases.

Caption: Covalent inhibition mechanism of this compound with its target kinases.

Caption: Inhibition of the BTK signaling pathway by this compound.

References

Unveiling a Novel Interaction: The Alternative Binding Mode of ZNL0325

A Technical Guide for Researchers and Drug Development Professionals

The pyrazolopyrimidine scaffold is a cornerstone in the development of kinase inhibitors, traditionally designed to mimic the 6-aminopurine structure of ATP. However, the discovery of ZNL0325, a pyrazolopyrimidine-based covalent probe, has revealed a remarkable deviation from this canonical binding orientation. This guide provides an in-depth analysis of the alternative, or "flipped," binding mode of this compound, offering insights into its mechanism of action, supporting experimental data, and the methodologies used for its characterization. This novel binding paradigm presents new avenues for the design of structurally distinct and highly selective covalent kinase inhibitors.

A Paradigm Shift in Kinase Inhibition: The "Flipped" Binding Mode

Typically, 4-amino-substituted pyrazolopyrimidines orient themselves within the ATP-binding pocket of kinases in a manner analogous to ATP. In this canonical conformation, the substituted pyrazole moiety projects into a hydrophobic back pocket. In a significant departure from this established model, this compound has been shown to adopt a "flipped" orientation.[1][2] This alternative binding mode is characterized by the C3 position of the pyrazolopyrimidine core being directed towards the ribose-binding pocket of the kinase.[1][2]

This unconventional binding is stabilized by the formation of a covalent bond between an acrylamide side chain at the C3 position of this compound and a strategically located cysteine residue within the kinase's αD-helix.[1][2] It is hypothesized that the ability to form this covalent linkage can override the preferred noncovalent binding conformation of the pyrazolopyrimidine core, forcing it into this alternative orientation.[1][2] This discovery has been crystallographically confirmed for the Epidermal Growth Factor Receptor (EGFR) and has been shown to be applicable to other kinases possessing a cysteine at the αD-1 position, such as Bruton's tyrosine kinase (BTK), B-lymphoid tyrosine kinase (BLK), and Janus kinase 3 (JAK3).[1][2][3]

Visualizing the Binding Modes

References

An In-depth Technical Guide on the Covalent Binding of ZNL0325 to Bruton's Tyrosine Kinase (BTK)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the covalent binding of ZNL0325, a novel pyrazolopyrimidine-based probe, to Bruton's Tyrosine Kinase (BTK). This compound serves as a valuable tool for studying BTK and other kinases that possess a similarly located cysteine residue, offering insights into an alternative binding modality for this class of inhibitors.

Introduction to this compound and its Target, BTK

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for B-cell development, differentiation, and survival. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.

This compound is a pyrazolopyrimidine-based covalent probe designed to interact with kinases like BTK.[2] It features an acrylamide side chain, a common "warhead" for covalent inhibitors, which forms a permanent bond with a specific cysteine residue within the kinase's ATP-binding pocket.[2] A unique characteristic of this compound is its "flipped" binding mode, where the C3 position of the pyrazolopyrimidine core is oriented towards the ribose-binding pocket, a departure from the typical binding conformation of 4-amino-substituted pyrazolopyrimidines.[2] This alternative binding mode presents new opportunities for the design of structurally distinct and potentially more selective kinase inhibitors.[2]

Quantitative Data on this compound Kinase Inhibition

While specific IC50, Ki, and kinact/KI values for the interaction between this compound and BTK are not publicly available in the primary literature, the following table summarizes the reported inhibitory activities of this compound against a panel of kinases. This data is essential for understanding the selectivity profile of the probe.

| Kinase | Cysteine Position | Notes |

| BTK | Cys481 | Forms covalent bond.[2] |

| EGFR | Cys797 | Forms covalent bond.[2] |

| BLK | Cys | Forms covalent bond.[2] |

| JAK3 | Cys | Forms covalent bond.[2] |

Table 1: Kinase Selectivity Profile of this compound. Data compiled from publicly available research.[2]

Mechanism of Covalent Binding

The covalent interaction between this compound and BTK is a targeted process. The pyrazolopyrimidine core of this compound first directs the molecule to the ATP-binding site of BTK through non-covalent interactions. This proximity and the unique "flipped" orientation position the acrylamide "warhead" in close vicinity to the nucleophilic thiol group of the cysteine residue (Cys481 in BTK). A Michael addition reaction then occurs, resulting in the formation of a stable, covalent thioether bond. This irreversible binding permanently inactivates the kinase.

BTK Signaling Pathway and Point of Inhibition

This compound inhibits the function of BTK within the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB and NFAT, promoting B-cell proliferation and survival. By covalently binding to BTK and preventing its catalytic activity, this compound effectively blocks this entire downstream signaling cascade.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the covalent binding of inhibitors like this compound to BTK. These should be adapted and optimized for specific experimental conditions.

5.1. Kinase Inhibition Assay (Biochemical)

This assay measures the ability of this compound to inhibit the enzymatic activity of purified BTK.

-

Reagents and Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

Substrate (e.g., a poly-Glu,Tyr peptide)

-

This compound stock solution (in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add BTK enzyme to each well of a 384-well plate.

-

Add the this compound dilutions to the wells and incubate for a defined period (e.g., 30-60 minutes) to allow for covalent bond formation.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Allow the reaction to proceed for a specified time at room temperature.

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

-

5.2. In-Cell Target Engagement Assay

This assay confirms that this compound can bind to BTK within a cellular context.

-

Reagents and Materials:

-

A human B-cell line expressing endogenous BTK (e.g., Ramos cells)

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

A broad-spectrum, biotinylated covalent kinase probe

-

Lysis buffer

-

Streptavidin-coated beads

-

SDS-PAGE gels and Western blot reagents

-

Anti-BTK antibody

-

-

Procedure:

-

Culture the B-cells to the desired density.

-

Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

-

Lyse the cells and quantify the protein concentration.

-

Treat the cell lysates with the biotinylated covalent probe. This probe will bind to the remaining unoccupied BTK active sites.

-

Capture the biotin-probe-labeled proteins using streptavidin-coated beads.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the captured proteins and resolve them by SDS-PAGE.

-

Perform a Western blot using an anti-BTK antibody to detect the amount of BTK that was not bound by this compound. A decrease in the BTK signal with increasing this compound concentration indicates target engagement.

-

5.3. Mass Spectrometry for Adduct Confirmation

This method provides direct evidence of the covalent bond formation between this compound and BTK.

-

Reagents and Materials:

-

Recombinant human BTK enzyme

-

This compound

-

Reaction buffer

-

Denaturing and reducing agents (e.g., DTT, iodoacetamide)

-

Protease (e.g., trypsin)

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

-

-

Procedure:

-

Incubate recombinant BTK with an excess of this compound to ensure complete labeling.

-

Denature, reduce, and alkylate the protein sample.

-

Digest the protein into smaller peptides using trypsin.

-

Analyze the peptide mixture by LC-MS/MS.

-

Search the resulting MS/MS data for a peptide containing Cys481 with a mass shift corresponding to the molecular weight of this compound.

-

Sequence the modified peptide to confirm the precise site of covalent modification.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive characterization of a covalent BTK inhibitor like this compound.

Conclusion

This compound represents an important chemical probe for the study of BTK and other kinases. Its unique "flipped" binding mode and covalent mechanism of action provide a valuable tool for understanding kinase inhibition and for the development of novel therapeutics. The experimental approaches outlined in this guide offer a robust framework for the detailed characterization of this compound and other covalent kinase inhibitors, from initial biochemical screening to in-depth cellular and structural analysis. Further research, particularly the public release of detailed quantitative binding data, will continue to elucidate the full potential of this and similar molecules in drug discovery and chemical biology.

References

No Publicly Available Data on ZNL0325 Interaction with EGFR Kinase

Despite a comprehensive search of scientific literature, patent databases, and clinical trial registries, no publicly available information was found on a compound designated "ZNL0325" and its interaction with the Epidermal Growth Factor Receptor (EGFR) kinase.

This lack of data prevents the creation of the requested in-depth technical guide. It is possible that "this compound" is an internal compound code that has not yet been disclosed in public forums, a developmental drug that is still in the early stages of non-clinical research, or a potential misspelling of a different agent.

The EGFR signaling pathway is a critical area of research in oncology, with numerous inhibitors developed to target its kinase activity. These inhibitors are broadly classified into different generations based on their mechanism of action and resistance profiles. The interaction of any novel inhibitor with EGFR kinase would typically be characterized through a series of biochemical and cellular assays to determine its binding affinity, inhibitory concentration, and effects on downstream signaling.

Without any specific data for this compound, it is not possible to provide the following core requirements of the user's request:

-

Quantitative Data Presentation: No binding affinities (Kd), IC50 values, or other quantitative metrics for this compound against EGFR kinase are available to be summarized in a tabular format.

-

Experimental Protocols: The specific methodologies used to assess the interaction of this compound with EGFR kinase cannot be detailed as no relevant studies have been published.

-

Signaling Pathway and Experimental Workflow Visualization: Diagrams of signaling pathways modulated by this compound or the experimental workflows used for its characterization cannot be generated without foundational information on its mechanism of action.

For researchers, scientists, and drug development professionals interested in EGFR kinase inhibitors, a wealth of information exists on established and investigational agents. This includes extensive data on their chemical structures, mechanisms of action, structure-activity relationships, and clinical efficacy.

Should information on this compound become publicly available in the future, a detailed technical guide on its interaction with EGFR kinase could be compiled. At present, the scientific community awaits any such disclosure.

Unraveling the Covalent Mechanism of ZNL0325: A Technical Guide to its Acrylamide Moiety

For Immediate Release

A Deep Dive into the Acrylamide-Mediated Covalent Inhibition of Kinases by ZNL0325

This technical guide provides an in-depth analysis of the acrylamide group within this compound, a novel pyrazolopyrimidine-based covalent probe. Designed for researchers, scientists, and drug development professionals, this document elucidates the mechanism of action, target engagement, and the critical role of the acrylamide moiety in the unique binding mode of this compound. The guide summarizes key quantitative data, details experimental protocols for assessing covalent inhibition, and visualizes the relevant biological pathways and experimental workflows.

Introduction: The Significance of the Acrylamide Warhead

This compound is a covalent inhibitor that leverages an acrylamide functional group to form a permanent, covalent bond with its target proteins.[1][2][3][4] This irreversible mechanism of action offers distinct advantages in drug development, including prolonged target occupancy and a pharmacological effect that can outlast the pharmacokinetic profile of the compound. The acrylamide group in this compound is specifically designed to react with a cysteine residue located in the αD-1 position of the ATP-binding pocket of several kinases.[1][2][3] This targeted covalent interaction is a key feature of this compound, enabling a unique "flipped" binding mode that distinguishes it from traditional pyrazolopyrimidine-based kinase inhibitors.[1][2][3] This alternative binding orientation, driven by the covalent bond formation, presents new opportunities for designing structurally distinct and highly selective kinase inhibitors.[1][2][3]

Mechanism of Covalent Modification

The core of this compound's activity lies in the Michael addition reaction between its electrophilic acrylamide group and the nucleophilic thiol of a cysteine residue on the target kinase. This reaction results in the formation of a stable thioether bond, effectively and irreversibly inactivating the enzyme.

Below is a conceptual workflow illustrating the process of covalent target engagement by this compound, from initial non-covalent binding to the final, irreversible covalent adduction.

Caption: Covalent inhibition workflow of this compound.

Quantitative Analysis of this compound Activity

The inhibitory activity and target engagement of this compound have been quantified against several key kinases. The following tables summarize the available data, providing a comparative overview of its potency and selectivity.

Note: The specific quantitative data from the primary research publication's supplementary information was not directly accessible through the performed searches. The tables below are structured based on the type of data typically presented for such compounds and serve as a template for organizing such information.

Table 1: In Vitro Kinase Inhibitory Potency of this compound

| Target Kinase | IC50 (nM) | Assay Conditions | Reference |

| BTK | Data not available | Specify assay type (e.g., ADP-Glo) | [Primary Publication] |

| EGFR | Data not available | Specify assay type (e.g., LanthaScreen) | [Primary Publication] |

| BLK | Data not available | Specify assay type (e.g., Z'-LYTE) | [Primary Publication] |

| JAK3 | Data not available | Specify assay type (e.g., HTRF) | [Primary Publication] |

Table 2: Cellular Target Engagement of this compound

| Cell Line | Target Kinase | NanoBRET IC50 (nM) | Notes | Reference |

| Specify Cell Line | BTK | Data not available | Live-cell target engagement | [Primary Publication] |

| Specify Cell Line | EGFR | Data not available | Live-cell target engagement | [Primary Publication] |

| Specify Cell Line | BLK | Data not available | Live-cell target engagement | [Primary Publication] |

| Specify Cell Line | JAK3 | Data not available | Live-cell target engagement | [Primary Publication] |

Signaling Pathways Modulated by this compound

This compound achieves its pharmacological effects by inhibiting key kinases involved in critical cellular signaling cascades. Understanding these pathways is essential for predicting the cellular consequences of this compound treatment. The primary targets of this compound include Bruton's tyrosine kinase (BTK), Epidermal Growth Factor Receptor (EGFR), B-lymphoid kinase (BLK), and Janus kinase 3 (JAK3).

BTK and BLK Signaling in B-Cells

BTK and BLK are crucial components of the B-cell receptor (BCR) signaling pathway, which governs B-cell development, activation, and survival. Inhibition of BTK and BLK by this compound is expected to disrupt these processes.

Caption: Inhibition of the BCR signaling pathway by this compound.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates multiple downstream pathways that regulate cell proliferation, survival, and differentiation. This compound's inhibition of EGFR can block these pro-growth signals.

References

Methodological & Application

ZNL0325: Application Notes and Protocols for Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZNL0325 is a pyrazolopyrimidine-based covalent probe designed for the study of protein kinases. Its unique structural features, including an acrylamide "warhead" at the C3 position, enable the formation of a covalent bond with cysteine residues located in the αD-helix of susceptible kinases. This irreversible binding mechanism makes this compound a valuable tool for identifying and characterizing kinases with this specific cysteine residue. Confirmed targets of this compound include Bruton's tyrosine kinase (BTK), Epidermal Growth Factor Receptor (EGFR), BLK proto-oncogene, Src family tyrosine kinase (BLK), and Janus kinase 3 (JAK3).[1] The "flipped" binding mode of its pyrazolopyrimidine core, in comparison to typical kinase inhibitors, presents a novel approach for designing structurally distinct and potentially more selective kinase inhibitors.

This document provides detailed application notes and a generalized experimental protocol for utilizing this compound in biochemical kinase assays. The methodologies outlined are intended to guide researchers in assessing the inhibitory activity of this compound and similar covalent kinase probes.

Data Presentation

Quantitative biochemical data such as IC50, Ki, and k_inact/Ki values for this compound against its target kinases are not publicly available in the currently accessible literature. For a comprehensive understanding of this compound's potency and kinetic profile, it is recommended that researchers perform the experiments outlined in the protocol below to determine these values empirically.

For comparative purposes, a template table for summarizing key quantitative data is provided.

| Kinase Target | IC50 (nM) | Ki (nM) | k_inact (s⁻¹) | k_inact/Ki (M⁻¹s⁻¹) | Assay Conditions |

| BTK | Data not available | Data not available | Data not available | Data not available | Specify buffer, ATP concentration, substrate |

| EGFR | Data not available | Data not available | Data not available | Data not available | Specify buffer, ATP concentration, substrate |

| BLK | Data not available | Data not available | Data not available | Data not available | Specify buffer, ATP concentration, substrate |

| JAK3 | Data not available | Data not available | Data not available | Data not available | Specify buffer, ATP concentration, substrate |

Experimental Protocols

The following is a detailed protocol for a generic in vitro kinase assay to determine the inhibitory potential of this compound. This protocol is adaptable for various kinase targets and can be modified based on specific laboratory equipment and reagent availability.

Objective: To determine the time-dependent inhibitory constant (k_inact/Ki) and the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.

Materials:

-

Kinase: Recombinant human BTK, EGFR, BLK, or JAK3 (with a cysteine at the αD-1 position).

-

Substrate: A suitable peptide or protein substrate for the chosen kinase (e.g., poly(Glu, Tyr) 4:1 for many tyrosine kinases).

-

This compound: Stock solution in DMSO.

-

ATP: Adenosine 5'-triphosphate, stock solution.

-

Kinase Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Buffer composition may need to be optimized for the specific kinase.

-

Detection Reagent: A reagent to quantify kinase activity, such as ADP-Glo™ Kinase Assay (Promega) or similar luminescence, fluorescence, or radioactivity-based detection systems.

-

Microplates: 96-well or 384-well plates suitable for the detection instrument.

-

Plate Reader: A microplate reader capable of detecting the signal generated by the chosen detection reagent.

Procedure:

Part 1: Time-Dependent Inhibition Assay (Determination of k_inact/Ki)

-

Enzyme and Inhibitor Preparation:

-

Prepare a working solution of the target kinase in kinase assay buffer. The final concentration should be in the low nanomolar range and empirically determined to yield a robust signal in the assay.

-

Prepare a series of dilutions of this compound in kinase assay buffer. It is crucial to include a DMSO-only control.

-

-

Pre-incubation:

-

In a microplate, combine the kinase solution with the different concentrations of this compound.

-

Incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 15, 30, 60, 120 minutes) at room temperature. This step allows for the covalent bond formation to proceed.

-

-

Initiation of Kinase Reaction:

-

Following each pre-incubation period, initiate the kinase reaction by adding a mixture of the substrate and ATP to each well. The final ATP concentration should ideally be at or below the Km for the specific kinase to ensure sensitivity to competitive inhibition.

-

-

Reaction Incubation:

-

Incubate the reaction mixture for a fixed period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). The incubation time should be within the linear range of the enzymatic reaction.

-

-

Detection:

-

Stop the kinase reaction and measure the remaining kinase activity using the chosen detection reagent according to the manufacturer's instructions.

-

-

Data Analysis:

-

For each pre-incubation time point, plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value at each time point. A decrease in IC50 with increasing pre-incubation time is indicative of covalent inhibition.

-

The rate of inactivation (k_obs) can be determined from the time-dependent IC50 values. A plot of k_obs versus inhibitor concentration can then be used to calculate k_inact and Ki.

-

Part 2: Standard IC50 Determination (Fixed Pre-incubation)

-

Enzyme and Inhibitor Pre-incubation:

-

Based on the time-dependent assay, select a fixed pre-incubation time that allows for significant covalent modification (e.g., 60 minutes).

-

Prepare serial dilutions of this compound and a DMSO control.

-

In a microplate, add the target kinase to each well, followed by the this compound dilutions or DMSO.

-

Incubate for the chosen fixed time at room temperature.

-

-

Kinase Reaction and Detection:

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate for the standard reaction time.

-

Stop the reaction and measure kinase activity using the detection reagent.

-

-

Data Analysis:

-

Plot the percentage of inhibition versus the logarithm of the this compound concentration.

-

Fit the data using a nonlinear regression model to determine the IC50 value.

-

Mandatory Visualization

Caption: Experimental workflow for this compound kinase assay.

Caption: this compound mechanism of action in a signaling pathway.

References

Application Notes and Protocols for ZNL0325 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZNL0325 is a novel pyrazolopyrimidine-based covalent probe with significant potential in kinase-targeted drug discovery. It features a unique "flipped" binding mode within the ATP-binding pocket and an acrylamide warhead that forms a covalent bond with a conserved cysteine residue in the αD-helix of several kinases.[1][2] This irreversible binding mechanism offers high potency and prolonged target engagement. The primary targets of this compound include Bruton's tyrosine kinase (BTK), Epidermal Growth Factor Receptor (EGFR), B-lymphoid kinase (BLK), and Janus kinase 3 (JAK3).[1][2] These kinases are critical nodes in signaling pathways that regulate cell proliferation, differentiation, survival, and immune responses. Dysregulation of these pathways is implicated in various pathologies, including cancer and autoimmune diseases.

This document provides detailed application notes and protocols for the utilization of this compound in a range of cell-based assays to facilitate the investigation of its therapeutic potential and to elucidate its cellular mechanism of action.

Mechanism of Action

This compound acts as an irreversible inhibitor of its target kinases. The pyrazolopyrimidine core of the molecule engages in non-covalent interactions within the ATP-binding site. Subsequently, the acrylamide side chain at the C3 position forms a covalent bond with a nucleophilic cysteine residue located in the αD-helix of the kinase domain.[1][2] This covalent modification locks the kinase in an inactive conformation, thereby blocking downstream signaling cascades.

Data Presentation

Quantitative data from biochemical and cellular assays are crucial for characterizing the potency and selectivity of this compound. The following tables provide a template for summarizing such data.

Table 1: Biochemical Potency of this compound Against Target Kinases

| Kinase Target | IC₅₀ (nM) | Assay Type |

| BTK | Data not reported | Biochemical Kinase Assay |

| EGFR | Data not reported | Biochemical Kinase Assay |

| BLK | Data not reported | Biochemical Kinase Assay |

| JAK3 | Data not reported | Biochemical Kinase Assay |

Table 2: Anti-Proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Target Kinase | IC₅₀ (nM) | Assay Type |

| PC-9 | Non-Small Cell Lung Cancer (NSCLC) | EGFR (exon 19 deletion) | Data not reported | Cell Viability (MTS/MTT) |

| H1975 | Non-Small Cell Lung Cancer (NSCLC) | EGFR (L858R/T790M) | Data not reported | Cell Viability (MTS/MTT) |

| TMD8 | Diffuse Large B-cell Lymphoma (DLBCL) | BTK | Data not reported | Cell Viability (CellTiter-Glo®) |

| Jeko-1 | Mantle Cell Lymphoma (MCL) | BTK | Data not reported | Cell Viability (CellTiter-Glo®) |

| Ba/F3-JAK3 | Pro-B Cell Line | JAK3 | Data not reported | Cell Proliferation Assay |

Experimental Protocols

The following are detailed protocols for key cell-based assays to evaluate the efficacy of this compound.

Protocol 1: Cell Viability/Anti-Proliferation Assay (MTS/MTT)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the proliferation of cancer cell lines.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Target cancer cell lines (e.g., PC-9, H1975)

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

96-well cell culture plates

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Allow cells to adhere and resume growth for 24 hours.

-

Compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical starting concentration is 10 µM with 3-fold serial dilutions. Include a vehicle control (e.g., 0.1% DMSO in medium).

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ humidified incubator.

-

MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the logarithm of this compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of Target Phosphorylation

This protocol assesses the ability of this compound to inhibit the phosphorylation of its target kinases and downstream signaling proteins.

Materials:

-

This compound stock solution

-

Target cell lines

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-BTK, anti-total-BTK, anti-phospho-STAT5, anti-total-STAT5)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for a specified time (e.g., 2-6 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.

-